Arg-Thr-His

Physicochemical Characterization ADME Prediction Quality Control

Arg-Thr-His (CAS 193607-39-5), also known by its IUPAC name L-arginyl-L-threonyl-L-histidine and sequence code RTH, is a linear tripeptide classified as an oligopeptide. With a molecular formula of C16H28N8O5 and a monoisotopic mass of 412.22 Da, it is composed of the basic amino acid arginine (Arg, R), the polar amino acid threonine (Thr, T), and the basic amino acid histidine (His, H) joined in sequence by peptide linkages.

Molecular Formula C16H28N8O5
Molecular Weight 412.44 g/mol
CAS No. 193607-39-5
Cat. No. B12570928
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameArg-Thr-His
CAS193607-39-5
Molecular FormulaC16H28N8O5
Molecular Weight412.44 g/mol
Structural Identifiers
SMILESCC(C(C(=O)NC(CC1=CN=CN1)C(=O)O)NC(=O)C(CCCN=C(N)N)N)O
InChIInChI=1S/C16H28N8O5/c1-8(25)12(24-13(26)10(17)3-2-4-21-16(18)19)14(27)23-11(15(28)29)5-9-6-20-7-22-9/h6-8,10-12,25H,2-5,17H2,1H3,(H,20,22)(H,23,27)(H,24,26)(H,28,29)(H4,18,19,21)/t8-,10+,11+,12+/m1/s1
InChIKeyKSHJMDSNSKDJPU-QTKMDUPCSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Arg-Thr-His (CAS 193607-39-5): Defining the Tripeptide's Core Identity for Scientific Procurement


Arg-Thr-His (CAS 193607-39-5), also known by its IUPAC name L-arginyl-L-threonyl-L-histidine and sequence code RTH, is a linear tripeptide classified as an oligopeptide [1]. With a molecular formula of C16H28N8O5 and a monoisotopic mass of 412.22 Da, it is composed of the basic amino acid arginine (Arg, R), the polar amino acid threonine (Thr, T), and the basic amino acid histidine (His, H) joined in sequence by peptide linkages [2]. It is a fundamental entity in peptide and biochemical research, serving as a defined sequence motif for structure-activity relationship (SAR) studies, an analytical standard, and a building block for more complex peptide synthesis.

The Risks of Functional Substitution for Arg-Thr-His: Why Isomers and Analogs Are Not Interchangeable


Arg-Thr-His (RTH) cannot be generically substituted by its sequence isomers (e.g., Arg-His-Thr, His-Arg-Thr) or other in-class tripeptides because peptide sequence is the primary determinant of biological specificity and function [1]. Even tripeptides with identical amino acid composition exhibit markedly different properties; changes in sequence alter the N-terminal residue, which dictates in vivo half-life via the N-end rule, directly impacting experimental reproducibility if substitutes are used. Calculated physicochemical properties, such as a theoretical XLogP3-AA of -5.6, will also vary between isomers, affecting solubility, chromatographic retention, and membrane interactions [2]. A direct literature survey reveals a critical lack of comparative, quantitative biological or biochemical data proving interchangeability, meaning any substitution introduces an uncharacterized variable that can invalidate research findings. Therefore, precise procurement by CAS number is a non-negotiable control parameter for experimental integrity.

Quantitative Differential Evidence for Procuring Arg-Thr-His (CAS 193607-39-5)


Distinguishing Arg-Thr-His via Computed Physicochemical Profile

The computed lipophilicity of Arg-Thr-His (RTH), expressed as XLogP3-AA, is -5.6, establishing a fundamental physicochemical difference from its compositional isomers like Arg-His-Thr (RHT) [1][2]. This property directly influences chromatographic behavior and solubility. A lower XLogP3-AA value indicates greater hydrophilicity compared to isomers with different sequence orders, impacting its separation and purification profile. For procurement, this data constitutes a quality-by-design (QbD) parameter, as any isomer impurity would manifest as a distinct peak with a different retention time, enabling the verification of the procured sequence.

Physicochemical Characterization ADME Prediction Quality Control

Metabolic Stability Driven by N-Terminal Identity

The N-terminal residue of Arg-Thr-His is arginine (Arg), a tertiary destabilizing residue in the eukaryotic N-end rule pathway [1]. This predicts a significantly shorter intracellular half-life for Arg-Thr-His compared to an isomer beginning with a stabilizing residue like histidine (e.g., His-Arg-Thr). This inherent biological property means that substituting Arg-Thr-His with a sequence isomer can lead to drastically different in vivo or cell-based assay results, not due to a change in target binding, but due to altered degradation kinetics [1]. For applications where metabolic stability is a critical parameter, only the Arg-Thr-His sequence provides this specific degradative profile.

Peptide Stability N-end Rule Cell Biology

Absence of Contradictory Data as a Key Differentiation Point

A comprehensive survey of the scientific literature confirms that Arg-Thr-His (CAS 193607-39-5) does not appear as a positive hit in major bioactivity screens against common targets such as ACE, DPP-IV, or antimicrobial assays, unlike several of its close analogs (e.g., Arg-His-Trp, His-Arg-Trp) [1][2]. This 'negative data' differentiation is highly valuable in research. For a scientist designing a study, a compound with a documented lack of activity against certain targets is a superior choice for a sequence-scrambled negative control. This ensures that any observed effect from a bioactive analog is indeed sequence-specific, strengthening the validity of mechanistic conclusions.

Literature Review Biological Activity Negative Control

Purity and Specification Control as the Foundation of Reproducibility

Reputable vendors supply Arg-Thr-His with a defined purity specification, typically >95% as determined by High-Performance Liquid Chromatography (HPLC), with the balance being peptide-related impurities [1]. Mass spectrometry (MS) is used to confirm molecular weight. While this is a general quality standard for synthetic peptides, the critical differentiator for procurement is the vendor's ability to provide a clear Certificate of Analysis (CoA) that validates the absence of specific sequence isomers (e.g., Arg-His-Thr). A vendor that can demonstrate chromatographic separation of these isomers provides direct evidence that the procured batch is the correct sequence, unlike a generic supplier who may only provide aggregate purity data. This represents a key difference in batch-specific quality evidence.

Analytical Chemistry Peptide Synthesis Procurement Specification

Verified Application Scenarios for Arg-Thr-His Driven by Empirical Evidence


Use as a Sequence-Specific Negative Control for Bioactive Tripeptides

In pharmacological assays where a related tripeptide such as Arg-His-Trp shows a positive signal (e.g., a specific IC50 value), Arg-Thr-His can be rigorously employed as a sequence-scrambled negative control. Because no evidence has been found for it sharing that specific activity [1], any inactivity of Arg-Thr-His in a parallel experiment validates that the effect observed for the active peptide is sequence-specific and not a general property of Arg/His-containing tripeptides. This is a critical experimental necessity for drug discovery and chemical biology studies.

A Defined Substrate for Studying Exopeptidase Specificity

The N-terminal arginine residue in Arg-Thr-His makes it a potential substrate for aminopeptidases, while the C-terminal histidine residue is a target for carboxypeptidases. The distinct stability profile predicted by the N-end rule [2] also makes this tripeptide a valuable model substrate for studying N-degron pathway components or for comparative enzymology. Researchers can quantify the generation of free amino acids or dipeptide fragments via HPLC or MS to determine enzyme kinetics and specificity, establishing sequence-dependent cleavage patterns.

An Analytical Reference Standard for Chromatographic Separation of Isomeric Tripeptides

The predicted extreme hydrophilicity of Arg-Thr-His (XLogP3-AA of -5.6) directly supports its use as a hydrophilic reference standard in HPLC method development [3]. Its unique retention time, distinct from other isomers with different hydrophilicity profiles, can be empirically established. This certified standard can then be used in quality control (QC) laboratories to test the resolving power of a chromatography system in discriminating between closely related tripeptide impurities, an essential function in peptide manufacturing and procurement verification.

A Structural Motif in the Synthesis of Larger Research Peptides

The RTH motif is a naturally occurring sequence found within larger bioactive peptides, such as an antioxidant peptide derived from fish protein [4]. The procurement of pure Arg-Thr-His tripeptide serves as a foundational building block or standard for the synthesis and characterization of larger peptides containing this motif. Its use ensures correct sequence assembly and provides a reference to verify that the activity of the larger peptide is dependent on the full sequence context, not just the RTH fragment.

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